1-Acetyl-3,3-dimethylindoline

Description

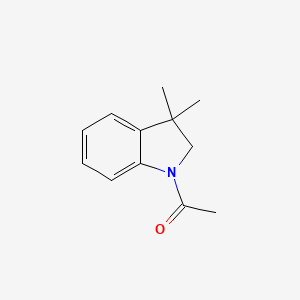

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWPWPPRAYOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-3,3-dimethylindoline

This guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3,3-dimethylindoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on its logical synthesis, its precursor 3,3-dimethylindoline, and the closely related analogue 1-acetylindoline to provide a robust technical profile for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

1-Acetyl-3,3-dimethylindoline belongs to the N-acetylated indoline family. The indoline core is a common scaffold in biologically active molecules and natural products. The N-acetylation modifies the electronic properties and reactivity of the indoline nitrogen, while the gem-dimethyl substitution at the C3 position introduces steric hindrance and locks the conformation of the five-membered ring, which can have significant implications for its interaction with biological targets. Understanding the chemical properties of this molecule is crucial for its potential application in medicinal chemistry and materials science.

The molecular structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is acetylated at the nitrogen atom and bears two methyl groups at the C3 position.

Synthesis of 1-Acetyl-3,3-dimethylindoline

The most logical and efficient synthesis of 1-Acetyl-3,3-dimethylindoline involves a two-step process: first, the synthesis of the precursor 3,3-dimethylindoline, followed by its N-acetylation.

Step 1: Synthesis of 3,3-Dimethylindoline

A common and effective method for the synthesis of 3,3-disubstituted indolines is the Fischer indole synthesis [1][2]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

-

Formation of the Hydrazone: Phenylhydrazine is reacted with isobutyraldehyde (2-methylpropanal) in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

-

Cyclization: The formed hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, to induce a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 3,3-dimethylindoline[4].

-

Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Step 2: N-Acetylation of 3,3-Dimethylindoline

The secondary amine of the 3,3-dimethylindoline precursor can be readily acetylated using standard acylation methods. The use of acetic anhydride is a common and efficient approach[5][6].

-

Reaction Setup: 3,3-Dimethylindoline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: A slight excess of acetic anhydride is added to the solution, often in the presence of a base like triethylamine or pyridine to scavenge the acetic acid byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 1-Acetyl-3,3-dimethylindoline. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

While specific experimental data for 1-Acetyl-3,3-dimethylindoline is scarce, the properties of its precursor and a close structural analogue are presented below for reference and estimation.

| Property | 3,3-Dimethylindoline (Precursor)[7] | 1-Acetylindoline (Analogue)[8] | 1-Acetyl-3,3-dimethylindoline (Predicted) |

| CAS Number | 1914-02-9 | 16078-30-1 | Not available |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₁NO | C₁₂H₁₅NO |

| Molecular Weight | 147.22 g/mol | 161.20 g/mol | 189.26 g/mol |

| Melting Point | 34 °C | 102-104 °C | Likely a solid, higher than precursor |

| Boiling Point | 60 °C at 2 Torr | Not available | Higher than precursor |

| Appearance | Light yellow solid | Solid | Expected to be a solid |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization (Predicted)

The expected spectroscopic data for 1-Acetyl-3,3-dimethylindoline can be inferred from its structure and by comparison with related compounds like 1-acetylindoline.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The proton ortho to the nitrogen may be shifted downfield due to the acetyl group.

-

Methylene Protons (C2): A singlet at approximately δ 3.8-4.2 ppm for the two protons at the C2 position.

-

Gem-Dimethyl Protons (C3): A sharp singlet at approximately δ 1.3-1.6 ppm, integrating to six protons.

-

Acetyl Protons: A singlet at approximately δ 2.2-2.4 ppm, integrating to three protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 168-172 ppm for the amide carbonyl.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

-

Quaternary Carbon (C3): A signal for the C3 carbon bearing the two methyl groups.

-

Methylene Carbon (C2): A signal for the C2 methylene carbon.

-

Gem-Dimethyl Carbons: A signal for the two equivalent methyl carbons.

-

Acetyl Methyl Carbon: A signal around δ 24 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Amide): A strong absorption band in the region of 1650-1680 cm⁻¹. This is a characteristic peak for the N-acetyl group.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189. A prominent fragment would likely be the loss of the acetyl group (M-43) to give a fragment at m/z = 146, corresponding to the 3,3-dimethylindolinium cation. Further fragmentation of the indoline ring would also be observed.

Chemical Reactivity

The chemical reactivity of 1-Acetyl-3,3-dimethylindoline is primarily governed by the N-acetyl group and the aromatic ring.

Reactivity of the N-Acetyl Group

The amide bond of the N-acetyl group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to regenerate 3,3-dimethylindoline[9][10]. The carbonyl oxygen is a site for protonation or coordination with Lewis acids, which can activate the amide bond. Reduction of the amide, for example with strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield N-ethyl-3,3-dimethylindoline.

Electrophilic Aromatic Substitution

The N-acetyl group is an ortho, para-directing group, but it is also deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzene ring would require forcing conditions and would be expected to occur primarily at the para-position (C5) to the nitrogen atom.

Potential Applications

Given the prevalence of the indoline scaffold in pharmaceuticals, 1-Acetyl-3,3-dimethylindoline and its derivatives are valuable building blocks for the synthesis of novel drug candidates. The gem-dimethyl group can impart specific conformational constraints that may be beneficial for binding to protein targets. The N-acetyl group can be a handle for further functionalization or can be removed to liberate the free amine for subsequent reactions.

Conclusion

1-Acetyl-3,3-dimethylindoline is a synthetically accessible derivative of the indoline heterocyclic system. While direct and extensive characterization data is limited in the public domain, its chemical properties can be reliably predicted based on established synthetic routes and the well-understood chemistry of its precursor and related N-acetylated indolines. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP]. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

BDSLi. (n.d.). N-Acetylindoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6701. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Umpolung reactivity in amide and peptide synthesis. Nature, 465(7301), 1027-1032. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Retrieved from [Link]

-

ChemTube3D. (n.d.). Fischer indole synthesis -[3][3]-sigmatropic rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

PubMed. (1995). Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan. Analytical Biochemistry, 227(2), 285-288. Retrieved from [Link]

-

Molbase. (n.d.). 3,3-dimethylindolenine. Retrieved from [Link]

-

YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]

-

ScienceDirect. (n.d.). Preparation of 3,3-disubstituted oxindoles by addition of malonates to 3-halo-3-oxindoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2473. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

- Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetyl-p-toluidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. N-Acetylindole [webbook.nist.gov]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. art.torvergata.it [art.torvergata.it]

- 7. 3,3-Dimethylindoline | 1914-02-9 [chemicalbook.com]

- 8. N-Acetylindoline | C10H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for 1-Acetyl-3,3-dimethylindoline: An In-depth Technical Guide

Introduction to 1-Acetyl-3,3-dimethylindoline and its Spectroscopic Characterization

1-Acetyl-3,3-dimethylindoline belongs to the indoline family, a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural products and pharmacologically active molecules. The acetylation of the indoline nitrogen and the presence of gem-dimethyl groups at the 3-position significantly influence its chemical properties and biological activity. Spectroscopic analysis is indispensable for confirming the structure, purity, and electronic environment of this molecule. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics, providing a foundational understanding for its identification and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Acetyl-3,3-dimethylindoline.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the methyl protons of the acetyl and gem-dimethyl groups. The predicted chemical shifts are based on the analysis of related structures such as N-acetylindoline and molecules containing a 3,3-dimethylindoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (H4, H5, H6, H7) | 7.0 - 7.5 | Multiplet | 4H |

| Methylene (C2-H₂) | ~3.9 | Singlet | 2H |

| Acetyl (CH₃) | ~2.2 | Singlet | 3H |

| gem-Dimethyl (C3-(CH₃)₂) | ~1.3 | Singlet | 6H |

Causality behind Experimental Choices:

The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for obtaining high-resolution spectra, as it dissolves the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3,3-dimethylindoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effect of the acetyl group and the substitution pattern of the indoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic (C3a, C7a) | ~140, ~130 |

| Aromatic (C4, C5, C6, C7) | 115 - 128 |

| Methylene (C2) | ~55 |

| Quaternary (C3) | ~40 |

| Acetyl (CH₃) | ~24 |

| gem-Dimethyl (C(CH₃)₂) | ~28 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of 1-Acetyl-3,3-dimethylindoline is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and aliphatic C-H bonds. The absence of an N-H stretch is a key feature confirming N-acetylation.

Table 3: Predicted IR Absorption Bands for 1-Acetyl-3,3-dimethylindoline

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1650 - 1680 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Causality behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be used for solid samples to obtain a high-quality spectrum.

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument's software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-Acetyl-3,3-dimethylindoline, the molecular ion peak and characteristic fragment ions are predicted.

Table 4: Predicted Mass Spectrometry Data for 1-Acetyl-3,3-dimethylindoline

| m/z | Predicted Ion | Notes |

| 189 | [M]⁺ | Molecular Ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 132 | [M - COCH₃ - CH₃ + H]⁺ | Further fragmentation |

Causality behind Experimental Choices:

Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural analysis and library matching. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for determining the exact mass and elemental composition of the ions.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Fragmentation Pathway

The fragmentation of 1-Acetyl-3,3-dimethylindoline is expected to be initiated by the loss of electrons from the nitrogen atom or the aromatic ring. Key fragmentation steps would involve the cleavage of the acetyl group and the loss of methyl groups from the C3 position.

Caption: Predicted major fragmentation pathway of 1-Acetyl-3,3-dimethylindoline in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Acetyl-3,3-dimethylindoline. By leveraging data from analogous structures, we have established a robust framework for the identification and characterization of this compound using NMR, IR, and MS techniques. The detailed protocols and interpretations presented herein will serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling them to confidently work with this and similar molecular architectures.

References

-

PubChem. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Retrieved from [Link][1]

-

The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of 1-Acetyl-3,3-dimethylindoline: A Starting Materials Perspective

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Acetyl-3,3-dimethylindoline, a valuable heterocyclic building block. The document is structured for researchers, chemists, and professionals in drug development, offering an in-depth analysis of the selection of starting materials and the rationale behind process choices. The synthesis is logically bifurcated into two core transformations: the construction of the 3,3-dimethylindoline scaffold via the Fischer indole synthesis and its subsequent N-acetylation. Each section elucidates the underlying chemical mechanisms, provides detailed, field-proven experimental protocols, and presents comparative data to inform methodological decisions. Through a synthesis of established literature and practical insights, this guide aims to serve as an authoritative resource for the efficient and reproducible preparation of the target compound.

Part I: Constructing the Core Scaffold: The Synthesis of 3,3-Dimethylindoline

The primary and most industrially viable route to the 3,3-dimethylindoline core is a two-step process commencing with the celebrated Fischer indole synthesis to form an indolenine intermediate, which is subsequently reduced to the desired indoline.

The Fischer Indole Synthesis: A Classic Route to the Indole Nucleus

Discovered by Hermann Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry for producing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] The reaction proceeds through a phenylhydrazone intermediate which, after protonation, undergoes a crucial[3][3]-sigmatropic rearrangement to forge the indole framework.[1][4][5]

1.1. Strategic Selection of Starting Materials

The identity of the final indole is dictated entirely by the choice of the two primary reactants:

-

Aryl Hydrazine Component: For the synthesis of the unsubstituted 3,3-dimethylindoline core, phenylhydrazine is the requisite starting material. It serves as the source of the benzene ring and the nitrogen atom at the 1-position.

-

Carbonyl Component: To install the gem-dimethyl group at the 3-position, a four-carbon carbonyl compound is required. Isobutyraldehyde (2-methylpropanal) is the ideal choice. It reacts with phenylhydrazine to form the necessary phenylhydrazone precursor.[6]

1.2. Mechanistic Deep Dive: From Phenylhydrazine to Indolenine

The reaction is catalyzed by a range of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or methanesulfonic acid (MSA).[1][2][6] The accepted mechanism involves several distinct steps:[1][4]

-

Hydrazone Formation: Phenylhydrazine and isobutyraldehyde undergo a condensation reaction to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer, a critical step for the subsequent rearrangement.

-

[3][3]-Sigmatropic Rearrangement: Following protonation of the enamine, the key C-C bond is formed via a concerted, six-electron pericyclic rearrangement, breaking the weak N-N bond.[5]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.

-

Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to yield the thermodynamically stable, conjugated 2,3,3-trimethylindolenine intermediate.

Reduction of the Indolenine Intermediate

The Fischer synthesis yields 2,3,3-trimethylindolenine, which contains an endocyclic imine. To obtain the desired indoline, this C=N bond must be selectively reduced.

2.1. Selection of Reducing Agent

The choice of reducing agent is critical to ensure chemoselectivity, avoiding over-reduction of the aromatic ring.

-

Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation.[6] It is a mild and selective hydride donor, perfectly suited for reducing imines to amines without affecting the benzene ring. Its operational simplicity and safety profile make it ideal for both lab-scale and larger preparations.

2.2. Experimental Protocol: Synthesis of 3,3-Dimethylindoline

The following two-step, one-pot protocol is adapted from established procedures.[6]

Step A: Fischer Indole Synthesis

-

To a dry reaction vessel under a nitrogen atmosphere, charge phenylhydrazine (1.0 eq) and a suitable solvent such as heptane.

-

Cool the mixture and slowly add isobutyraldehyde (1.1 eq).

-

Add methanesulfonic acid (MSA) (2.0 eq) dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until hydrazone formation and cyclization are complete, as monitored by TLC or HPLC.

Step B: In-situ Reduction

-

Cool the reaction mixture containing the crude 2,3,3-trimethylindolenine to 0-5 °C.

-

Separately prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in an appropriate solvent (e.g., water basified to pH >10 with NaOH).

-

Slowly add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture for 2-4 hours at low temperature.

-

Upon completion, perform a standard aqueous workup. Quench cautiously with water, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., isopropyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-dimethylindoline, which can be purified by vacuum distillation or crystallization of its HCl salt.[6]

Part II: N-Acetylation of the 3,3-Dimethylindoline Core

With the core scaffold in hand, the final step is the installation of the acetyl group onto the secondary amine of the indoline ring. This is a classic nucleophilic acyl substitution reaction.

Selection of the Acetylating Agent

The efficiency and practicality of the N-acetylation step depend heavily on the choice of the acetyl source.

-

Acetic Anhydride: This is the most common and cost-effective reagent for N-acetylation.[7][8] It reacts readily with the indoline nitrogen. The reaction produces one equivalent of acetic acid as a byproduct, which should be neutralized by a base.

-

Acetyl Chloride: While highly reactive, acetyl chloride is often less desirable due to its moisture sensitivity and the generation of corrosive hydrogen chloride (HCl) gas.[3][9] Its use necessitates a stoichiometric amount of a non-nucleophilic base to act as an acid scavenger.

-

Thioesters (e.g., S-methyl butanethioate): These represent a milder class of acylating agents, suitable for substrates with sensitive functional groups.[10] However, for a robust substrate like 3,3-dimethylindoline, their use is less common and offers little advantage over acetic anhydride.

For this synthesis, acetic anhydride provides the optimal balance of reactivity, cost, and ease of handling.

The Role of a Base Catalyst

A base is typically included to accelerate the reaction and neutralize the acidic byproduct.

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These act as both catalysts and acid scavengers.

-

4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base, DMAP is a hyper-nucleophilic catalyst that significantly accelerates the rate of acylation.[7]

Mechanistic Pathway: Nucleophilic Acyl Substitution

The N-acetylation proceeds via a straightforward and well-established mechanism:

-

The lone pair of electrons on the indoline nitrogen atom performs a nucleophilic attack on one of the electrophilic carbonyl carbons of acetic anhydride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling the acetate anion as a stable leaving group.

-

The added base deprotonates the resulting N-acylated ammonium species to yield the final, neutral 1-Acetyl-3,3-dimethylindoline product.

Experimental Protocol: N-Acetylation

-

Dissolve 3,3-dimethylindoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, a mild basic solution (e.g., saturated NaHCO₃) to remove excess acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1-Acetyl-3,3-dimethylindoline, which can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Starting Materials and Reagents

The following table provides a consolidated overview of the primary materials and conditions for each key transformation.

| Transformation Stage | Primary Starting Material | Key Reagents & Catalysts | Typical Solvent(s) | Expected Yield |

| Fischer Synthesis | Phenylhydrazine | Isobutyraldehyde, Methanesulfonic Acid (MSA) | Heptane, Toluene | High (>85%)[6] |

| Indolenine Reduction | 2,3,3-Trimethylindolenine | Sodium Borohydride (NaBH₄) | Heptane / Aqueous Base | High (>90%)[6] |

| N-Acetylation | 3,3-Dimethylindoline | Acetic Anhydride, Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | Very High (>95%) |

Conclusion

The synthesis of 1-Acetyl-3,3-dimethylindoline is a robust and well-characterized process rooted in fundamental organic reactions. The most logical and efficient pathway relies on two key stages: the Fischer indole synthesis of a 3,3-dimethylindoline precursor followed by its N-acetylation. For the initial ring construction, phenylhydrazine and isobutyraldehyde are the indispensable starting materials, which upon acid catalysis and subsequent reduction with sodium borohydride yield the indoline core. The final acetylation is most effectively achieved using acetic anhydride in the presence of a suitable base. This guide has detailed the causality behind these experimental choices, providing a clear and reproducible framework for researchers and drug development professionals. By understanding the function and interplay of these selected starting materials, scientists can confidently and efficiently produce this important synthetic intermediate.

References

- DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

3-acetylindole - Sciencemadness Discussion Board. [Link]

-

Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - Molecules, 2022. National Institutes of Health (PMC). [Link]

- WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

Fischer indole synthesis - Wikipedia. [Link]

-

Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes - University of Notre Dame. [Link]

-

Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties... - ResearchGate. [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies, 2019. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journal of Organic Chemistry, 2022. National Institutes of Health (PMC). [Link]

- US2765320A - Preparation of 2, 3-dimethylindole.

-

(PDF) Fischer Indole Synthesis - ResearchGate. [Link]

-

Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones - Synfacts, 2011. [Link]

-

3-Acetylindole - PubChem, National Institutes of Health. [Link]

-

Fischer indole synthesis -[3][3]-sigmatropic rearrangement - ChemTube3D. [Link]

-

Synthesis of 3-Acetyl indole from 1,3- diacetylindole... - ResearchGate. [Link]

-

Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole... - ResearchGate. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - Molecules, 2005. National Institutes of Health (PMC). [Link]

-

(PDF) A convenient preparation of indoline - ResearchGate. [Link]

-

Preparation of 3,3-disubstituted oxindoles by addition of malonates to 3-halo-3-oxindoles - Tetrahedron Letters, 2007. [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

- CN115745817A - Method for preparing 3-(dimethylamino)-1-(naphthalene-1-yl)-1-acetone hydrochloride.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Acetyl-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3,3-dimethylindoline is a heterocyclic molecule of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in a variety of biologically active compounds. A thorough understanding of its three-dimensional structure, electronic properties, and bonding characteristics is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular architecture of 1-Acetyl-3,3-dimethylindoline, integrating theoretical insights with a practical guide to its synthesis and spectroscopic characterization. We will delve into the nuances of its bonding, the influence of its constituent functional groups on its overall conformation and reactivity, and provide detailed protocols for its unequivocal identification.

Introduction: The Significance of the Indoline Scaffold

The indoline ring system, a saturated analog of indole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the presentation of functional groups, enabling precise interactions with biological targets. The introduction of substituents onto the indoline core allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic optimization.

The subject of this guide, 1-Acetyl-3,3-dimethylindoline, incorporates three key structural modifications to the basic indoline framework: an acetyl group at the nitrogen atom (N1), and two methyl groups at the C3 position. These modifications have profound implications for the molecule's conformation, electronic distribution, and steric profile, which in turn govern its chemical reactivity and biological activity. This guide will systematically dissect these features to provide a holistic understanding of this important molecule.

Molecular Structure and Conformation

The molecular structure of 1-Acetyl-3,3-dimethylindoline is characterized by the fusion of a benzene ring with a five-membered heterocyclic ring containing a nitrogen atom. The IUPAC name for this compound is 1-(3,3-dimethylindolin-1-yl)ethan-1-one. Its molecular formula is C₁₂H₁₅NO, and it has a molecular weight of 189.25 g/mol .

Core Indoline Ring System

The indoline core consists of a planar benzene ring fused to a non-planar, saturated five-membered ring. The C3 carbon atom, bearing the gem-dimethyl groups, is a stereocenter. The fusion of the two rings imparts a significant degree of rigidity to the molecule.

The N-Acetyl Group: Planarity and Rotational Barriers

The acetyl group attached to the indoline nitrogen introduces an amide functionality. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the N-C(O) bond possesses partial double bond character. This restricts rotation around this bond, leading to a planar amide group. The orientation of the acetyl group relative to the indoline ring system is a critical determinant of the molecule's overall shape and accessibility for intermolecular interactions.

The Gem-Dimethyl Group: Steric Influence

The two methyl groups at the C3 position, known as a gem-dimethyl group, introduce significant steric bulk. This steric hindrance influences the puckering of the five-membered ring and can restrict the conformational freedom of adjacent substituents. This feature is often exploited in drug design to lock in a specific bioactive conformation or to prevent metabolic degradation at that position.

Bonding and Electronic Properties

A detailed analysis of the bonding within 1-Acetyl-3,3-dimethylindoline reveals a combination of covalent sigma (σ) bonds, delocalized pi (π) systems, and non-covalent interactions that collectively define its chemical behavior.

Hybridization and Bond Angles

-

Aromatic Ring: The six carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal geometry with bond angles of approximately 120°.

-

Five-Membered Ring: The nitrogen atom is sp² hybridized due to its involvement in the amide resonance. The C2 and C3a carbon atoms are also sp² hybridized as part of the fused aromatic system. The C3 carbon, bearing the methyl groups, and the C2 carbon are sp³ hybridized, leading to tetrahedral geometries around these centers.

-

Acetyl Group: The carbonyl carbon is sp² hybridized, while the methyl carbon is sp³ hybridized.

Delocalization and Resonance

The primary resonance contributor involves the delocalization of the nitrogen's lone pair of electrons into the carbonyl group of the acetyl moiety. This resonance has two important consequences:

-

Increased Double Bond Character of the N-C(O) Bond: This leads to a shorter bond length and a significant rotational barrier.

-

Decreased Basicity of the Nitrogen Atom: The delocalization of the lone pair makes it less available for protonation, rendering the amide nitrogen significantly less basic than the nitrogen in an amine.

The aromatic ring possesses a delocalized π-electron system, which is responsible for its characteristic stability and reactivity in electrophilic aromatic substitution reactions.

Synthesis and Spectroscopic Characterization

The unequivocal identification of 1-Acetyl-3,3-dimethylindoline relies on a combination of its synthesis from known starting materials and its characterization by modern spectroscopic techniques.

Synthetic Pathway

A common method for the synthesis of N-acetylindoline derivatives involves the acetylation of the corresponding indoline. In this case, 3,3-dimethylindoline serves as the precursor.

Experimental Protocol: Synthesis of 1-Acetyl-3,3-dimethylindoline

-

Dissolution: Dissolve 3,3-dimethylindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of 1-Acetyl-3,3-dimethylindoline.

Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H4, H5, H6, H7) | 7.0 - 7.5 | Multiplet | 4H |

| CH₂ (C2) | ~3.9 | Singlet | 2H |

| Acetyl CH₃ | ~2.2 | Singlet | 3H |

| Gem-dimethyl CH₃ | ~1.3 | Singlet | 6H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic (C4, C5, C6, C7, C3a, C7a) | 120 - 150 |

| C2 | ~55 |

| C3 | ~42 |

| Acetyl CH₃ | ~24 |

| Gem-dimethyl CH₃ | ~28 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1-Acetyl-3,3-dimethylindoline

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1650 - 1680 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural elucidation. The expected molecular ion peak [M]⁺ for 1-Acetyl-3,3-dimethylindoline would be at m/z = 189.

Conclusion

1-Acetyl-3,3-dimethylindoline is a molecule with a rich structural and electronic landscape. Its indoline core, N-acetyl group, and gem-dimethyl substituents each contribute uniquely to its overall properties. A comprehensive understanding of its molecular structure and bonding, as detailed in this guide, is essential for leveraging this scaffold in the design and synthesis of new chemical entities with potential therapeutic applications. The synthetic and spectroscopic protocols provided herein offer a practical framework for the preparation and unambiguous identification of this important compound.

References

Due to the lack of specific literature exclusively detailing the molecular structure and bonding of 1-Acetyl-3,3-dimethylindoline, this guide is based on established principles of organic chemistry and spectroscopy, and data from closely related compounds. For further reading on the synthesis and applications of indoline derivatives, the following resources are recommended:

-

Synthesis of 3-acetyl indole derivatives: For general procedures on the acylation of indole and indoline systems.[1]

- Spectroscopic data of acetylated indoles: For comparative analysis of NMR and IR d

- Computational studies of indole derivatives: For theoretical insights into the electronic and steric properties of rel

Sources

An In-depth Technical Guide to the Physical Properties of 1-Acetyl-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 1-Acetyl-3,3-dimethylindoline. A comprehensive literature search reveals a notable absence of experimentally determined data for this specific molecule. Consequently, this guide provides a multi-faceted approach for the scientific professional. Firstly, it presents the known physical properties of the structurally analogous compound, 1-Acetylindoline, to offer a preliminary comparative baseline. Secondly, and most critically, it outlines detailed, field-proven experimental protocols for the precise determination of the melting and boiling points of novel or uncharacterized substances such as 1-Acetyl-3,3-dimethylindoline. These methodologies are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility in a laboratory setting.

Current State of Knowledge and Comparative Analysis

As of the latest literature review, there are no published experimental values for the melting and boiling points of 1-Acetyl-3,3-dimethylindoline. This absence of data underscores the novelty of the compound and necessitates experimental determination for its full characterization.

In the absence of direct data, we can look to structurally similar compounds to form a hypothesis. The closest analogue with available data is 1-Acetylindoline, which lacks the gem-dimethyl substitution at the C3 position. The physical properties of 1-Acetylindoline are summarized below.

| Property | Value | Source |

| Melting Point | 102-104 °C | |

| Boiling Point | 355.1 ± 21.0 °C at 760 mmHg |

Expert Insight: The introduction of the two methyl groups at the 3-position in 1-Acetyl-3,3-dimethylindoline is expected to influence its physical properties compared to 1-Acetylindoline. The increased molecular weight and altered crystal packing due to the bulky methyl groups will likely result in a different melting point. The boiling point is also anticipated to be higher due to the increase in molecular mass and van der Waals forces. However, the precise impact can only be determined through empirical measurement.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of 1-Acetyl-3,3-dimethylindoline. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Protocol for Melting Point Determination

Causality: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure compound. The presence of impurities will typically depress the melting point and broaden the melting range. The capillary method is a widely used, reliable technique for this determination.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 1-Acetyl-3,3-dimethylindoline is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

-

Pack a capillary tube to a height of 2-3 mm with the sample by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If the melting range is broad, consider further purification of the sample (e.g., by recrystallization) and repeat the measurement.

-

Protocol for Boiling Point Determination

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is a characteristic physical property that is sensitive to changes in atmospheric pressure. This protocol describes the distillation method for determining the boiling point at atmospheric pressure.

Methodology:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a small quantity (e.g., 5-10 mL) of 1-Acetyl-3,3-dimethylindoline and a few boiling chips into the round-bottom flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Measurement:

-

Gently heat the flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the liquid is boiling and the vapor is condensing on the thermometer bulb. Record this temperature.

-

-

Pressure Correction (if necessary):

-

Record the atmospheric pressure at the time of the experiment.

-

If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.

-

-

Safety Precautions:

-

Perform the distillation in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a novel compound like 1-Acetyl-3,3-dimethylindoline.

Caption: Workflow for the physical characterization of a novel compound.

Conclusion

While published data on the physical properties of 1-Acetyl-3,3-dimethylindoline are currently unavailable, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for melting and boiling point analysis, researchers can confidently and accurately characterize this compound. The comparative data from 1-Acetylindoline serves as a useful, albeit preliminary, reference point. The rigorous experimental approach outlined herein is fundamental to the robust characterization of new chemical entities in drug discovery and development.

References

- This guide was developed by Gemini, a large language model from Google, based on established chemical principles and a comprehensive literature search. The protocols provided are standard experimental procedures.

-

Chemsrc. (2025). 1-Acetylindoline | CAS#:16078-30-1. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for 1-Acetyl-3,3-dimethylindoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Acetyl-3,3-dimethylindoline is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is acetylated at the nitrogen atom and substituted with two methyl groups at the C3 position. The presence of the N-acetyl group significantly influences the electronic properties of the indoline core, withdrawing electron density from the nitrogen and modulating the nucleophilicity of the aromatic ring. The gem-dimethyl substitution at the C3 position provides steric bulk, which can impart unique selectivity in certain chemical transformations. While not as extensively documented in the scientific literature as other indole derivatives like 3-acetylindole, 1-acetyl-3,3-dimethylindoline serves as a valuable scaffold and intermediate in specific synthetic contexts. This guide provides a comprehensive overview of its synthesis and explores its established and potential applications in modern organic synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 1-acetyl-3,3-dimethylindoline is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not widely reported, expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

-

¹H NMR: Aromatic protons (multiplets, ~7.0-8.0 ppm), a singlet for the N-acetyl methyl group (~2.2 ppm), a singlet for the C2 methylene protons, and a singlet for the two C3 methyl groups.

-

¹³C NMR: Aromatic carbons, a carbonyl carbon (~168-170 ppm), and aliphatic carbons for the acetyl methyl, C2, C3, and the gem-dimethyl groups.

-

IR Spectroscopy: A strong carbonyl stretch for the amide (~1660-1680 cm⁻¹).

Synthesis of 1-Acetyl-3,3-dimethylindoline: A Multi-step Approach

The synthesis of 1-acetyl-3,3-dimethylindoline is most effectively achieved through a three-step sequence starting from phenylhydrazine and 3-methyl-2-butanone. This pathway involves a Fischer indole synthesis, followed by reduction of the resulting indolenine, and culminating in the N-acetylation of the indoline nitrogen.

Caption: Synthetic workflow for 1-acetyl-3,3-dimethylindoline.

Protocol 1: Synthesis of 3,3-Dimethylindoline (Precursor)

Causality of Experimental Choices: The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde. The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization and subsequent rearrangement. The subsequent reduction of the intermediate 3,3-dimethylindolenine to 3,3-dimethylindoline is necessary as the indolenine is not the final desired heterocyclic core. Sodium borohydride is a mild and effective reducing agent for this transformation.

Step-by-Step Methodology:

-

Fischer Indole Synthesis of 3,3-Dimethylindolenine:

-

To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-methyl-2-butanone (1.1 eq).

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-dimethylindolenine.

-

-

Reduction to 3,3-Dimethylindoline:

-

Dissolve the crude 3,3-dimethylindolenine in a suitable solvent (e.g., methanol or ethanol).

-

Carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC analysis.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford 3,3-dimethylindoline, which can be purified by column chromatography if necessary.

-

Protocol 2: N-Acetylation of 3,3-Dimethylindoline

Causality of Experimental Choices: The N-acetylation of the secondary amine of the indoline ring is a standard transformation. Acetyl chloride or acetic anhydride are common and effective acetylating agents. A base, such as triethylamine or N,N-diisopropylethylamine (DIEA), is required to neutralize the HCl or acetic acid byproduct generated during the reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly when using the less reactive acetic anhydride.[1] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

Step-by-Step Methodology:

-

To a solution of 3,3-dimethylindoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as N,N-diisopropylethylamine (DIEA) (1.5 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude 1-acetyl-3,3-dimethylindoline by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Applications in Organic Synthesis

While specific, documented applications of 1-acetyl-3,3-dimethylindoline are not abundant in the current literature, its structural features suggest several potential uses in organic synthesis, primarily leveraging the N-acetyl group as a protecting or directing group and the steric hindrance provided by the gem-dimethyl substituents.

Protecting Group for the Indoline Nitrogen

The N-acetyl group serves as a robust protecting group for the indoline nitrogen, rendering it less nucleophilic and preventing unwanted side reactions at this position. This is particularly important in multi-step syntheses where reactions targeting other parts of the molecule are planned.

Deprotection of the N-Acetyl Group:

The acetyl group can be removed under basic or acidic conditions to regenerate the free indoline.

Caption: General deprotection scheme for 1-acetyl-3,3-dimethylindoline.

Protocol 3: Basic Hydrolysis of 1-Acetyl-3,3-dimethylindoline

-

Dissolve 1-acetyl-3,3-dimethylindoline in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent.

-

Dry the combined organic layers and concentrate to yield 3,3-dimethylindoline.

Potential as a Directing Group in Electrophilic Aromatic Substitution

The N-acetyl group in N-acetylindoline is known to be an ortho- and para-directing group in electrophilic aromatic substitution reactions, with a preference for substitution at the C5 and C7 positions. However, the acetyl group is deactivating, often requiring forcing conditions for these reactions. The steric bulk of the gem-dimethyl groups at C3 in 1-acetyl-3,3-dimethylindoline could potentially influence the regioselectivity of such substitutions, possibly favoring the less sterically hindered C5 position.

Hypothetical Application: Friedel-Crafts Acylation

A potential application could be in a Friedel-Crafts acylation to introduce a carbonyl group onto the benzene ring.

Caption: Hypothetical Friedel-Crafts acylation of 1-acetyl-3,3-dimethylindoline.

Note: This is a proposed application based on the known reactivity of related compounds. Experimental validation would be required to confirm the feasibility and regioselectivity of this transformation for 1-acetyl-3,3-dimethylindoline.

Precursor for More Complex Indoline-Containing Molecules

1-Acetyl-3,3-dimethylindoline can serve as a starting material for the synthesis of more complex molecules of interest in medicinal chemistry and materials science. The indoline scaffold is a common motif in a variety of biologically active compounds. By first constructing the 1-acetyl-3,3-dimethylindoline core, subsequent functionalization of the aromatic ring or modification of the N-acetyl group can be explored to generate a library of novel compounds for screening.

Conclusion

1-Acetyl-3,3-dimethylindoline is a synthetically accessible molecule whose utility in organic synthesis is likely underexplored. The protocols provided herein offer a clear and reliable pathway to its synthesis. While direct applications are not extensively reported, its role as a protected form of 3,3-dimethylindoline and its potential as a substrate for regioselective aromatic substitutions make it a compound of interest for synthetic chemists. The steric hindrance imparted by the gem-dimethyl groups at the C3 position may offer unique reactivity and selectivity that warrants further investigation, particularly in the context of developing novel indoline-based pharmaceuticals and functional materials.

References

-

Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

-

Singh, A. K., Prasad, R. K., & Singh, C. S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(1), 854-867. [Link]

-

Moreno-Cabrerizo, C., et al. (2018). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. An access gate to anticancer agents and natural products. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1089-1101. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 27673, 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12802, 3-Acetylindole. Retrieved from [Link]

-

Yadav, J. S., et al. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(9), 40-44. [Link]

-

Li, J., et al. (2011). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin, 27(13), 263-266. [Link]

- Google Patents. (2010). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11804912, 3,3-Dimethylindoline. Retrieved from [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Wang, K., & Liu, Z. (2010). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 6, 39. [Link]

-

Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(10), 3688–3691. [Link]

-

Kempe, R., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(40), 8749-8753. [Link]

- Google Patents. (1972). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 313100, 3,3-Dimethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.

-

Banjare, M. K., et al. (2013). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2013(5), 159-166. [Link]

-

Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 1-Acetyl-3,3-dimethylindoline for High-Throughput Biological Screening

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note presents a detailed guide for the strategic derivatization of a specific, readily accessible starting material, 1-acetyl-3,3-dimethylindoline. We provide a rationale-driven approach to chemical modification, focusing on reactions that introduce diverse functionalities, thereby expanding the chemical space for biological evaluation. This guide details robust protocols for electrophilic aromatic substitution on the indoline core and subsequent biological screening. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to empower rational drug design.

Introduction: The Rationale for Derivatization

The 1-acetyl-3,3-dimethylindoline core represents an excellent starting point for a discovery chemistry program. The indoline nucleus, a saturated version of indole, offers a three-dimensional geometry that can be advantageous for fitting into protein binding pockets. The gem-dimethyl group at the C3 position provides steric bulk and locks the conformation, which can lead to increased selectivity for biological targets. The N-acetyl group modulates the electronic properties of the aromatic ring and provides a stable, neutral handle.

However, the parent molecule itself is unlikely to possess potent and specific biological activity. Chemical derivatization is the key to unlocking its potential. By systematically adding different functional groups at specific positions, we can modulate several key properties:

-

Pharmacodynamics: Introducing hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to improve target binding affinity and specificity.

-

Pharmacokinetics: Modifying lipophilicity (logP), metabolic stability, and solubility to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novelty: Creating a library of novel chemical entities (NCEs) for intellectual property protection and to explore new biological activities. Indole derivatives have shown a wide range of activities, including anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3][4]

This guide will focus on one of the most reliable strategies for modifying this scaffold: Electrophilic Aromatic Substitution (EAS) on the electron-rich benzene ring.

Strategic Overview: From Synthesis to Screening

Our experimental approach is designed as a modular workflow. It begins with the functionalization of the core scaffold and progresses to a suite of primary biological assays to identify initial hits.

Caption: High-level workflow from starting material to biological hit identification.

Derivatization Protocols: Electrophilic Aromatic Substitution (EAS)

The benzene portion of the indoline ring is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. Although the N-acetyl group is electron-withdrawing and deactivating, the overall system is still sufficiently nucleophilic to undergo EAS reactions. The substitution is predicted to occur primarily at the C5 position, which is para to the activating nitrogen atom.

Protocol 1: Nitration of 1-Acetyl-3,3-dimethylindoline

Scientific Rationale: Introducing a nitro (-NO₂) group provides a powerful electron-withdrawing moiety and a versatile chemical handle. The nitro group can be subsequently reduced to an amine (-NH₂), which can then be further derivatized via acylation, alkylation, or diazotization, dramatically expanding the library's diversity from a single intermediate. Temperature control is critical to prevent dinitration and oxidative degradation.

Materials:

-

1-Acetyl-3,3-dimethylindoline

-

Sulfuric acid (H₂SO₄, 98%)

-

Nitric acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for organic synthesis

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-3,3-dimethylindoline (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Acidification: Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 10 minutes.

-

Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Reaction: Add the pre-formed nitrating mixture to the substrate solution dropwise over 30 minutes. The temperature must be strictly maintained at 0 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to afford the desired 5-nitro-1-acetyl-3,3-dimethylindoline.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation & Troubleshooting:

-

Expected Outcome: A yellow crystalline solid. The ¹H NMR should show a characteristic downfield shift and splitting pattern for the aromatic protons consistent with C5 substitution.

-

Troubleshooting: If multiple spots are observed on TLC, it may indicate di-nitration or side products. This is often due to poor temperature control. Ensure the temperature never exceeds 5 °C during acid and nitrating mixture addition.

Caption: Reaction scheme for the nitration of 1-acetyl-3,3-dimethylindoline.

Biological Assay Protocols

After synthesis and purification, the derivative library should be screened for a variety of biological activities. The following are standard, robust, and high-throughput compatible assays.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Scientific Rationale: Oxidative stress is implicated in many diseases.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[6][7] Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (dissolved in DMSO or methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Experimental Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compounds and ascorbic acid (e.g., 1 mg/mL in DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Compound Addition: Add 100 µL of the various concentrations of test compounds or ascorbic acid to the wells. For the blank, add 100 µL of methanol instead of the compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-